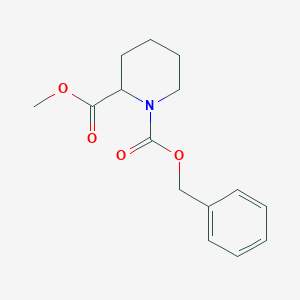

Methyl N-cbz-piperidine-2-carboxylate

Description

Properties

IUPAC Name |

1-O-benzyl 2-O-methyl piperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-19-14(17)13-9-5-6-10-16(13)15(18)20-11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYPKDMELOKLKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451852 | |

| Record name | METHYL N-CBZ-PIPERIDINE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180609-56-7 | |

| Record name | METHYL N-CBZ-PIPERIDINE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-Cbz-piperidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R/S)-Methyl N-cbz-piperidine-2-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of (R/S)-Methyl N-cbz-piperidine-2-carboxylate

This guide provides a comprehensive overview of the synthetic pathway for producing racemic (R/S)-Methyl N-cbz-piperidine-2-carboxylate, a valuable building block in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process commencing with the protection of the secondary amine of piperidine-2-carboxylic acid, followed by the esterification of the carboxylic acid moiety. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthesis Pathway Overview

The synthesis of (R/S)-Methyl N-cbz-piperidine-2-carboxylate is typically achieved through a two-step reaction sequence starting from commercially available racemic piperidine-2-carboxylic acid (also known as pipecolic acid).

Step 1: N-protection with Benzyloxycarbonyl (Cbz) Group

The initial step involves the protection of the secondary amine of (R/S)-piperidine-2-carboxylic acid using benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction, a variation of the Schotten-Baumann reaction, yields (R/S)-N-cbz-piperidine-2-carboxylic acid.[1][2] The Cbz group is a robust protecting group that is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenolysis.[1]

Step 2: Methyl Esterification

The second step is the esterification of the carboxylic acid group of the N-protected intermediate. A common and effective method for this transformation is the use of a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base, or by using diazomethane. Another approach involves acid-catalyzed esterification with methanol. This step yields the final product, (R/S)-Methyl N-cbz-piperidine-2-carboxylate.

Experimental Protocols

Step 1: Synthesis of (R/S)-N-cbz-piperidine-2-carboxylic acid

Materials:

-

(R/S)-Piperidine-2-carboxylic acid (1.0 equiv)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) (2.0-2.5 equiv)

-

Benzyl chloroformate (Cbz-Cl) (1.05 - 1.2 equiv)

-

Water

-

Diethyl ether or Ethyl acetate (for extraction)

-

Hydrochloric acid (HCl), 1M (for acidification)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (R/S)-piperidine-2-carboxylic acid in an aqueous solution of sodium carbonate or a mixture of sodium carbonate and sodium bicarbonate. The pH of the solution should be maintained between 9 and 10.[1]

-

Cool the resulting solution to 0-5 °C using an ice-water bath.

-

Slowly add benzyl chloroformate dropwise to the stirred solution, ensuring the temperature is maintained below 10 °C.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, wash the mixture with diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate.

-

Cool the aqueous layer again to 0-5 °C and acidify to a pH of 2-3 by the slow addition of 1M hydrochloric acid. The product, (R/S)-N-cbz-piperidine-2-carboxylic acid, will precipitate as a white solid.

-

Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.

Step 2: Synthesis of (R/S)-Methyl N-cbz-piperidine-2-carboxylate

Materials:

-

(R/S)-N-cbz-piperidine-2-carboxylic acid (1.0 equiv)

-

Methanol (solvent)

-

Thionyl chloride (SOCl₂) or a catalytic amount of concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure (Acid-Catalyzed Esterification):

-

Suspend or dissolve (R/S)-N-cbz-piperidine-2-carboxylic acid in methanol.

-

Cool the mixture to 0 °C in an ice-water bath.

-

Slowly add thionyl chloride or a catalytic amount of concentrated sulfuric acid to the mixture.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield pure (R/S)-Methyl N-cbz-piperidine-2-carboxylate.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical State | Melting Point (°C) |

| (R/S)-N-cbz-piperidine-2-carboxylic acid | C₁₄H₁₇NO₄ | 263.29 | 85-95% | White Solid | 80-83 |

| (R/S)-Methyl N-cbz-piperidine-2-carboxylate | C₁₅H₁₉NO₄ | 277.32 | 80-90% | Colorless Oil or Low Melting Solid | N/A |

Spectroscopic Data for (R/S)-Methyl N-cbz-piperidine-2-carboxylate (Expected):

-

¹H NMR (CDCl₃, δ in ppm): ~7.30-7.40 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 4.80-4.90 (m, 1H, N-CH), 4.00-4.10 (m, 1H, piperidine-H), 3.70 (s, 3H, -OCH₃), 3.00-3.10 (m, 1H, piperidine-H), 1.40-2.20 (m, 6H, piperidine-CH₂).

-

¹³C NMR (CDCl₃, δ in ppm): ~172.0 (C=O, ester), 155.0 (C=O, carbamate), 136.5 (Ar-C), 128.5, 128.0, 127.8 (Ar-CH), 67.0 (-CH₂-Ph), 55.0 (N-CH), 52.0 (-OCH₃), 42.0 (piperidine-CH₂), 28.0, 25.0, 20.0 (piperidine-CH₂).

-

Mass Spectrometry (ESI+): m/z = 278.1 [M+H]⁺, 300.1 [M+Na]⁺.

Mandatory Visualizations

Caption: Overall synthesis workflow for (R/S)-Methyl N-cbz-piperidine-2-carboxylate.

Caption: Logical relationship of reactants and products for each synthesis step.

References

An In-depth Technical Guide on the Chemical Properties of N-Cbz-pipecolic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-pipecolic acid methyl ester, also known as methyl 1-(benzyloxycarbonyl)piperidine-2-carboxylate, is a chiral heterocyclic compound that serves as a valuable building block in organic synthesis. Its rigid piperidine scaffold, combined with the versatile N-Cbz protecting group and the reactive methyl ester functionality, makes it a sought-after intermediate in the synthesis of complex natural products, pharmaceuticals, and peptidomimetics. This technical guide provides a comprehensive overview of the chemical and physical properties of N-Cbz-pipecolic acid methyl ester, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and potential applications.

Chemical and Physical Properties

A thorough review of available data provides the following chemical and physical properties for N-Cbz-pipecolic acid methyl ester. It is important to note that experimental values can vary slightly depending on the stereoisomer (S or R) and the purity of the sample.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₉NO₄ | |

| Molecular Weight | 277.32 g/mol | |

| Appearance | White to off-white solid | [1] |

| Melting Point | 111-115 °C (for the corresponding acid) | [1] |

| Boiling Point | 443.9 ± 45.0 °C (Predicted) | [1] |

| Density | 1.265 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane. | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of N-Cbz-pipecolic acid methyl ester. Below is a summary of expected spectral data.

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-Cbz-pipecolic acid methyl ester is expected to show characteristic signals for the piperidine ring protons, the benzylic protons of the Cbz group, the aromatic protons, and the methyl ester protons. Due to the restricted rotation around the amide bond, some proton signals may appear as broad multiplets.

-

δ 7.30-7.40 (m, 5H): Aromatic protons of the phenyl group.

-

δ 5.10-5.20 (m, 2H): Benzylic protons (-CH₂-) of the Cbz group.

-

δ 4.89-5.26 (m, 1H): Proton at the C2 position of the piperidine ring.[1]

-

δ 4.06-4.14 (m, 1H): One of the protons at the C6 position of the piperidine ring.[1]

-

δ 3.73 (s, 3H): Methyl ester protons (-OCH₃).

-

δ 3.05-3.26 (m, 1H): One of the protons at the C6 position of the piperidine ring.[1]

-

δ 1.36-2.40 (m, 6H): Protons at the C3, C4, and C5 positions of the piperidine ring.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

-

δ 173.4 (C=O): Carbonyl carbon of the methyl ester.[1]

-

δ 155.0 (C=O): Carbonyl carbon of the Cbz group.

-

δ 136.9 (C): Quaternary aromatic carbon of the phenyl group.[1]

-

δ 127.6-128.4 (CH): Aromatic carbons of the phenyl group.[1]

-

δ 67.2-67.3 (CH₂): Benzylic carbon of the Cbz group.[1]

-

δ 54.5-54.7 (CH): Carbon at the C2 position of the piperidine ring.[1]

-

δ 52.0 (CH₃): Methyl ester carbon.

-

δ 41.8-41.9 (CH₂): Carbon at the C6 position of the piperidine ring.[1]

-

δ 20.5-26.6 (CH₂): Carbons at the C3, C4, and C5 positions of the piperidine ring.[1]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

~1740 cm⁻¹: C=O stretching of the methyl ester.

-

~1690 cm⁻¹: C=O stretching of the carbamate (Cbz group).

-

~3000-2850 cm⁻¹: C-H stretching of the aliphatic and aromatic groups.

-

~1250 cm⁻¹: C-O stretching of the ester and carbamate.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-

[M+H]⁺: Calculated for C₁₅H₂₀NO₄⁺: 278.1392, Found: (experimental value would be here).

-

[M+Na]⁺: Calculated for C₁₅H₁₉NNaO₄⁺: 300.1212, Found: (experimental value would be here).

Experimental Protocols

Synthesis of (S)-piperidine-1,2-dicarboxylic acid 1-benzyl ester 2-methyl ester

This protocol describes the synthesis of the target compound from its corresponding carboxylic acid.

Materials:

-

(S)-piperidine-1,2-dicarboxylic acid 1-benzyl ester (N-Cbz-L-pipecolic acid)

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or another suitable esterification reagent

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve N-Cbz-L-pipecolic acid in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Cbz-pipecolic acid methyl ester.

Logical Workflow for Synthesis:

Chemical Reactivity and Applications

N-Cbz-pipecolic acid methyl ester is a versatile intermediate due to its distinct reactive sites.

-

Deprotection of the Cbz Group: The benzyloxycarbonyl group can be readily removed by catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) to yield the free secondary amine of the pipecolic acid methyl ester. This is a common strategy in peptide synthesis and the construction of more complex nitrogen-containing molecules.

-

Hydrolysis of the Methyl Ester: The methyl ester can be hydrolyzed under basic conditions (e.g., using lithium hydroxide or potassium hydroxide in a mixture of water and an organic solvent) to yield the corresponding carboxylic acid, N-Cbz-pipecolic acid.[1] This allows for subsequent amide bond formation or other carboxylate-based transformations.

-

Use as a Chiral Building Block: The inherent chirality of N-Cbz-pipecolic acid methyl ester makes it an excellent starting material for the asymmetric synthesis of various target molecules. It has been employed in the synthesis of alkaloids, non-ribosomal peptides, and other biologically active compounds where the stereochemistry of the piperidine ring is crucial for activity.

Reaction Pathways:

Signaling Pathways and Biological Relevance

While N-Cbz-pipecolic acid methyl ester itself is primarily a synthetic intermediate, the pipecolic acid scaffold is found in a variety of biologically active natural products and pharmaceuticals. Pipecolic acid is a non-proteinogenic amino acid that is a metabolite of lysine. Derivatives of pipecolic acid have been investigated for their potential as inhibitors of various enzymes and as ligands for receptors in the central nervous system. For instance, some pipecolic acid derivatives have shown activity as GABA uptake inhibitors.

The presence of the Cbz-protected amine and the methyl ester allows for the facile incorporation of this chiral scaffold into larger molecules that may be designed to interact with specific biological targets. Therefore, while direct data on the signaling pathways modulated by N-Cbz-pipecolic acid methyl ester is not available, its utility lies in the synthesis of novel compounds for drug discovery efforts targeting a wide range of biological pathways.

Conclusion

N-Cbz-pipecolic acid methyl ester is a key chiral building block with well-defined chemical and physical properties. Its synthesis is straightforward, and its functional groups can be selectively manipulated to allow for its incorporation into a wide array of complex molecules. The information provided in this guide serves as a valuable resource for researchers and scientists in the fields of organic synthesis and medicinal chemistry, facilitating the effective use of this versatile compound in their research and development endeavors. Further investigation into the biological activities of novel compounds derived from N-Cbz-pipecolic acid methyl ester is a promising area for future research.

References

Spectroscopic and Synthetic Insights into Methyl N-Cbz-piperidine-2-carboxylate: A Technical Overview

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic and synthetic characteristics of key chemical entities is paramount. This technical guide provides an in-depth look at Methyl N-Cbz-piperidine-2-carboxylate, a valuable building block in organic synthesis. We present a consolidation of its spectroscopic data (NMR, IR, and MS), detailed experimental protocols for its preparation, and a conceptual workflow for its analysis.

Spectroscopic Data Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a summary of the expected and reported data for this compound and its close analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectra: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the piperidine ring, the carbobenzyloxy (Cbz) protecting group, and the methyl ester. Due to the restricted rotation around the amide bond of the Cbz group, some proton signals, particularly those on the piperidine ring adjacent to the nitrogen, may appear as broad signals or as a mixture of rotamers.

¹³C NMR Spectra: The carbon NMR spectrum provides insight into the number and chemical environment of the carbon atoms. Key resonances are anticipated for the carbonyl carbons of the ester and the carbamate, the aromatic carbons of the benzyl group, the carbons of the piperidine ring, and the methyl group of the ester.

Table 1: Representative NMR Spectroscopic Data

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Cbz-Aromatic H | 7.25-7.40 (m, 5H) | 127.9, 128.4, 136.7 |

| Cbz-CH₂ | 5.15 (s, 2H) | 67.1 |

| Piperidine-H2 | ~4.9 (m, 1H) | ~53.0 |

| OCH₃ | 3.65 (s, 3H) | 52.2 |

| Piperidine-H6eq | ~4.0 (m, 1H) | ~41.0 |

| Piperidine-H6ax | ~3.0 (m, 1H) | - |

| Piperidine-H3, H4, H5 | 1.2-2.2 (m, 6H) | ~20.0, ~25.0, ~28.0 |

| C=O (Ester) | - | ~172.0 |

| C=O (Cbz) | - | ~155.0 |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data is compiled from analogous compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl groups of the ester and the carbamate.

Table 2: Key IR Absorption Frequencies

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | ~1740 |

| C=O (Carbamate) | Stretch | ~1690 |

| C-O (Ester) | Stretch | ~1200 |

| C-N (Amide) | Stretch | ~1230 |

| Aromatic C-H | Stretch | ~3030 |

| Aliphatic C-H | Stretch | 2850-2950 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. For this compound (C₁₅H₁₉NO₄), the expected molecular weight is approximately 277.32 g/mol .

Table 3: Expected Mass Spectrometry Data

| Ion | m/z (Expected) | Description |

| [M+H]⁺ | 278.13 | Protonated molecular ion |

| [M+Na]⁺ | 300.11 | Sodium adduct |

| [M-OCH₃]⁺ | 246.11 | Loss of methoxy group |

| [M-COOCH₃]⁺ | 218.12 | Loss of carbomethoxy group |

| [C₇H₇]⁺ | 91.05 | Benzyl/Tropylium ion |

Experimental Protocols

The synthesis of this compound can be achieved through a straightforward esterification of the corresponding carboxylic acid, N-Cbz-piperidine-2-carboxylic acid.

Synthesis of this compound

Materials:

-

N-Cbz-piperidine-2-carboxylic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or a carbodiimide coupling reagent (e.g., DCC or EDC)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (if using a coupling reagent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure using Thionyl Chloride:

-

To a solution of N-Cbz-piperidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Workflow and Logical Relationships

The process of characterizing and utilizing this compound can be visualized as a logical workflow, from synthesis to final application.

Caption: A flowchart illustrating the synthesis, spectroscopic analysis, and subsequent synthetic application of this compound.

This technical guide provides a foundational understanding of the spectroscopic properties and synthesis of this compound. The detailed data and protocols serve as a valuable resource for researchers engaged in the synthesis of complex molecules and drug discovery.

A Technical Guide to Methyl N-carbobenzyloxy-piperidine-2-carboxylate

This guide provides a comprehensive technical overview of Methyl N-carbobenzyloxy-piperidine-2-carboxylate, a key chiral building block for researchers, scientists, and professionals in drug development. The document details its nomenclature, chemical properties, synthesis protocols, and applications.

Chemical Identity and Nomenclature

Methyl N-carbobenzyloxy-piperidine-2-carboxylate is a derivative of pipecolic acid, a non-proteinogenic amino acid. The carbobenzyloxy (Cbz or Z) group serves as a protecting group for the secondary amine of the piperidine ring, making it a valuable intermediate in organic synthesis, particularly in peptide chemistry.[1] This compound exists as a racemic mixture and as two distinct enantiomers, (R) and (S).

The nomenclature and CAS numbers for these forms are as follows:

| Compound Name | Synonym(s) | Stereochemistry | CAS Number |

| Methyl 1-(benzyloxycarbonyl)piperidine-2-carboxylate | Methyl N-Cbz-pipecolinate | Racemic | Not explicitly found |

| Methyl (R)-1-(benzyloxycarbonyl)piperidine-2-carboxylate | R-METHYL 1-CBZ-PIPERIDINE-2-CARBOXYLATE | (R)-enantiomer | 60369-19-9 |

| Methyl (S)-1-(benzyloxycarbonyl)piperidine-2-carboxylate | S-METHYL 1-CBZ-PIPERIDINE-2-CARBOXYLATE | (S)-enantiomer | 60343-61-5[2] |

| 1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid | N-Cbz-Piperidine-2-carboxylic acid | Racemic Acid | 71170-88-2[3][4] |

Physicochemical Properties

Detailed experimental data on the physical properties of the methyl ester derivatives are not widely reported in the literature, suggesting their primary role as synthetic intermediates. However, some predicted and experimental data for the parent carboxylic acid and related esters are available.

Table of Physicochemical Properties:

| Property | (R)-enantiomer (CAS 60369-19-9) | (S)-enantiomer (CAS 60343-61-5) | Racemic N-Cbz-piperidine-2-carboxylic acid (CAS 71170-88-2) | Ethyl 1-Cbz-piperidine-2-carboxylate (CAS 126401-22-7) |

| Molecular Formula | C₁₅H₁₉NO₄ | C₁₅H₁₉NO₄ | C₁₄H₁₇NO₄ | C₁₆H₂₁NO₄ |

| Molecular Weight | 277.32 g/mol | 277.32 g/mol | 263.29 g/mol | 291.34 g/mol |

| Melting Point | N/A[1] | N/A | 80-83 °C (lit.)[5] | N/A |

| Boiling Point | N/A[1] | N/A | 443.9±45.0 °C at 760 mmHg[5] | 403.7±45.0 °C (Predicted)[5] |

| Density | N/A[1] | N/A | 1.3±0.1 g/cm³[5] | 1.165±0.06 g/cm³ (Predicted)[5] |

| Appearance | N/A[1] | N/A | White to off-white crystalline powder[4] | Pale yellow oil[5] |

Experimental Protocols

The synthesis of Methyl N-Cbz-piperidine-2-carboxylate can be achieved through several methods. Below are detailed protocols for its preparation.

Esterification of N-Cbz-piperidine-2-carboxylic acid with Thionyl Chloride and Methanol

This method is adapted from a procedure for esterification of a similar substrate.[6]

Materials:

-

N-Cbz-piperidine-2-carboxylic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

Suspend N-Cbz-piperidine-2-carboxylic acid (1 equivalent) in methanol (approximately 4 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2-3 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

-

Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 3 hours.

-

Heat the reaction mixture to reflux for 1 hour to ensure completion of the esterification.

-

Cool the reaction mixture and concentrate under reduced pressure to remove excess methanol and SOCl₂.

-

Redissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

-

If necessary, purify the product by column chromatography on silica gel.

N-Protection of Methyl piperidine-2-carboxylate

This protocol is a standard procedure for the N-protection of amino acid esters.

Materials:

-

Methyl piperidine-2-carboxylate hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or a biphasic system (e.g., Dioxane/Water)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve Methyl piperidine-2-carboxylate hydrochloride (1 equivalent) in the chosen solvent system (e.g., DCM or Dioxane/Water).

-

Cool the solution to 0 °C in an ice bath.

-

Add the base (e.g., Triethylamine, 2.2 equivalents, or an aqueous solution of NaHCO₃) slowly to neutralize the hydrochloride and to act as a proton scavenger.

-

Add Benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

If using DCM, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. If using a biphasic system, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by flash column chromatography if necessary.

Applications in Synthesis

This compound is a versatile chiral building block, primarily utilized in the synthesis of complex molecules in drug discovery and development. The Cbz protecting group provides stability under various reaction conditions and can be selectively removed by catalytic hydrogenolysis, which is an orthogonal deprotection strategy.[4] This allows for the controlled formation of peptide bonds without side reactions at the protected nitrogen.

The following diagram illustrates a typical synthetic workflow where this compound is used as a starting material.

Caption: Synthetic workflow using this compound.

This workflow demonstrates the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a standard peptide coupling reaction to form a dipeptide. The subsequent removal of the Cbz protecting group allows for further chain elongation or modification, ultimately leading to the synthesis of a target bioactive molecule or Active Pharmaceutical Ingredient (API).

Logical Relationships in Synthesis

The choice of synthetic route and protecting group strategy is crucial in multi-step organic synthesis. The use of the Cbz group in concert with the methyl ester offers specific advantages and dictates the subsequent reaction pathways.

Caption: Logic of Cbz/Methyl Ester Protecting Group Strategy.

This diagram illustrates the logic behind using this doubly protected amino acid derivative. The Cbz group ensures the stability of the amine functionality, allowing for reactions at the carboxyl group after hydrolysis. The orthogonality of the Cbz deprotection (cleavage by hydrogenolysis) allows for the selective unmasking of the amine for subsequent reactions, a key strategy in the synthesis of complex peptides and other pharmaceuticals.

References

An In-depth Technical Guide to the Physical Properties and Solubility of Methyl N-cbz-piperidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl N-cbz-piperidine-2-carboxylate, a key intermediate in various synthetic applications, particularly in the development of pharmaceuticals. Due to the limited availability of direct experimental data for this specific methyl ester, this guide also includes data for closely related analogs, namely N-Cbz-piperidine-2-carboxylic acid and Ethyl 1-cbz-piperidine-2-carboxylate, to provide valuable estimations. Furthermore, detailed experimental protocols for determining these properties are outlined to assist researchers in their laboratory work.

Core Physical and Chemical Properties

| Property | This compound | N-Cbz-piperidine-2-carboxylic acid | Ethyl 1-cbz-piperidine-2-carboxylate |

| Molecular Formula | C₁₅H₁₉NO₄ | C₁₄H₁₇NO₄[1] | C₁₆H₂₁NO₄[2] |

| Molecular Weight | 277.32 g/mol | 263.29 g/mol [1] | 291.34 g/mol [2] |

| Appearance | White to off-white crystalline solid (Expected) | White to off-white crystalline powder | Pale yellow oil[2] |

| Melting Point | Data not available | 80-83 °C[1] | Not Applicable |

| Boiling Point | Data not available | 443.9 ± 45.0 °C at 760 mmHg[1] | 403.7 ± 45.0 °C (Predicted)[2] |

| Density | Data not available | 1.3 ± 0.1 g/cm³[1] | 1.165 ± 0.06 g/cm³ (Predicted)[2] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis, purification, and formulation. While specific quantitative solubility data is scarce, a qualitative assessment can be made based on its structure. As a moderately polar molecule with both hydrogen bond acceptors (carbonyl oxygens) and a significant nonpolar region (the Cbz group and the piperidine ring), its solubility is expected to vary across different solvents.

| Solvent | Expected Solubility | Rationale |

| Water | Sparingly soluble to insoluble | The presence of the large, nonpolar Cbz group and the piperidine ring is likely to dominate over the polar ester group, leading to low aqueous solubility. |

| Methanol, Ethanol | Soluble | These polar protic solvents can interact with the ester group and are likely to dissolve the compound. |

| Acetone, Ethyl Acetate | Soluble | These polar aprotic solvents are good general solvents for a wide range of organic compounds and are expected to dissolve the title compound. |

| Dichloromethane, Chloroform | Soluble | These non-polar solvents are likely to be effective in dissolving the compound due to the presence of the large hydrophobic Cbz group. |

| Hexanes, Diethyl Ether | Sparingly soluble to soluble | The solubility in these non-polar solvents will depend on the balance between the polar ester group and the non-polar parts of the molecule. |

Experimental Protocols

The following sections provide detailed methodologies for the determination of the key physical properties and solubility of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of N-Cbz-piperidine-2-carboxylic acid.

Materials:

-

N-Cbz-piperidine-2-carboxylic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC or EDC)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure (using Thionyl Chloride):

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend N-Cbz-piperidine-2-carboxylic acid in anhydrous methanol.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add thionyl chloride dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours or until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

Materials:

-

Purified this compound

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is finely powdered using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate determination.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample. A narrow melting range (typically 1-2 °C) is indicative of a pure compound.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility in various solvents can be performed as follows.

Materials:

-

This compound

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexanes)

-

Small test tubes or vials

-

Vortex mixer or shaker

-

Graduated pipettes or micropipettes

Procedure:

-

Add a small, accurately weighed amount of this compound (e.g., 10 mg) to a series of test tubes.

-

To each test tube, add a measured volume of a specific solvent (e.g., 1 mL).

-

Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).

-

Visually inspect the mixture to determine if the solid has completely dissolved.

-

If the solid dissolves, it is considered soluble in that solvent at that concentration.

-

If the solid does not dissolve, the solvent can be added in incremental volumes, with agitation after each addition, to determine the approximate solubility limit.

-

Record the results as soluble, sparingly soluble, or insoluble for each solvent.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound.

Caption: A generalized workflow for the synthesis and characterization of this compound.

References

A Technical Guide to the Synthesis of N-Cbz-Piperidine Esters: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

N-Carbobenzyloxy (Cbz)-piperidine esters are a critical class of intermediates in the synthesis of a wide range of pharmaceuticals and bioactive molecules. The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous drugs targeting the central nervous system (CNS) and other therapeutic areas. The Cbz protecting group offers stability under various reaction conditions and can be readily removed, making it an ideal choice for multi-step syntheses. This technical guide provides an in-depth overview of the common starting materials, key synthetic transformations, and detailed experimental protocols for the preparation of N-Cbz-piperidine esters, with a focus on the 2-, 3-, and 4-substituted isomers.

Core Synthetic Strategies

The synthesis of N-Cbz-piperidine esters generally follows a two-step sequence:

-

N-Protection: The secondary amine of a piperidine carboxylic acid is protected with a carbobenzyloxy group. This is typically achieved by reacting the piperidine derivative with benzyl chloroformate (Cbz-Cl) under basic conditions.

-

Esterification: The carboxylic acid functionality is converted to an ester. Various standard esterification methods can be employed, depending on the desired ester and the overall synthetic strategy.

The choice of starting material is dictated by the desired position of the ester group on the piperidine ring.

Starting Materials for N-Cbz-Piperidine Ester Synthesis

The selection of the appropriate starting material is the foundational step in the synthesis of N-Cbz-piperidine esters. The most common precursors are the corresponding piperidine carboxylic acids or their derivatives.

| Starting Material | Target N-Cbz-Piperidine Ester | Key Considerations |

| Piperidine-2-carboxylic acid | N-Cbz-piperidine-2-carboxylic acid ester | Chiral building block, often used in peptide and peptidomimetic synthesis.[1] |

| Piperidine-3-carboxylic acid (Nipecotic acid) | N-Cbz-piperidine-3-carboxylic acid ester | Important precursor for GABA reuptake inhibitors and other CNS-active compounds.[2] |

| Piperidine-4-carboxylic acid (Isonipecotic acid) | N-Cbz-piperidine-4-carboxylic acid ester | Versatile intermediate for a wide range of pharmaceuticals, including psychoactive drugs.[3] |

| 4-Piperidone derivatives | N-Cbz-4-oxopiperidine, a precursor to esters | Allows for further functionalization at the 4-position. |

Experimental Protocols

The following sections provide detailed experimental methodologies for the key steps in the synthesis of N-Cbz-piperidine esters.

N-Protection of Piperidine Carboxylic Acids

The protection of the piperidine nitrogen with a Cbz group is a crucial first step.

Protocol 1: N-Cbz Protection of Piperidine-4-carboxylic Acid

This protocol describes the synthesis of 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid.

-

Materials:

-

Piperidine-4-carboxylic acid

-

Tetrahydrofuran (THF)

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Ethyl acetate

-

Dilute Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of piperidine-4-carboxylic acid (25 g) in a mixture of THF (75 mL) and water (75 mL), add sodium bicarbonate (30.8 g).

-

Cool the mixture to 0°C and add benzyl chloroformate (38.9 mL) dropwise.

-

Stir the reaction mixture at room temperature for 5 hours.

-

Remove the organic solvent by distillation.

-

Take up the residue in water (200 mL) and wash with ethyl acetate (2 x 150 mL).

-

Acidify the aqueous phase with dilute HCl solution and extract with ethyl acetate.

-

Dry the organic phase over Na₂SO₄ and concentrate under vacuum to yield 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid.

-

-

Quantitative Data:

-

Yield: 48.5 g (96%)

-

Esterification of N-Cbz-Piperidine Carboxylic Acids

Once the nitrogen is protected, the carboxylic acid can be esterified.

Protocol 2: Methanolysis of N-Cbz-Piperidine-4-carboxylic Acid

This protocol details the synthesis of the methyl ester of N-Cbz-piperidine-4-carboxylic acid.

-

Materials:

-

1-(benzyloxycarbonyl)piperidine-4-carboxylic acid

-

Methanol

-

Thionyl chloride (SOCl₂)

-

Water

-

Ethyl acetate

-

Saturated sodium chloride solution

-

-

Procedure:

-

Cool a solution of 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid (48.5 g) in methanol (485 mL) to 0°C.

-

Add thionyl chloride (13.34 mL) dropwise.

-

Reflux the mixture for 20 minutes.

-

Distill off the methanol.

-

Take up the residue in water (15 mL) and extract with ethyl acetate (2 x 150 mL).

-

Wash the combined organic phases with water and saturated sodium chloride solution.

-

Dry the organic phase over Na₂SO₄ and concentrate under vacuum to yield the methyl ester.

-

-

Quantitative Data:

-

Yield: 38 g (67%)

-

Synthetic Pathways and Logical Relationships

The following diagrams illustrate the key synthetic transformations and their logical flow.

Caption: General synthetic workflow for N-Cbz-piperidine esters.

Role in Drug Development and Signaling Pathways

N-Cbz-piperidine esters are valuable precursors to a variety of pharmacologically active compounds. Their derivatives have shown significant activity as inhibitors of acetylcholinesterase (AChE) and GABA reuptake, making them relevant for the treatment of neurodegenerative diseases and epilepsy.

Acetylcholinesterase (AChE) Inhibition:

Several N-benzyl-piperidine derivatives, which can be synthesized from N-Cbz-piperidine precursors, are potent AChE inhibitors.[4] AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for Alzheimer's disease.

GABA Reuptake Inhibition:

Derivatives of nipecotic acid (piperidine-3-carboxylic acid) are known inhibitors of the GABA transporter GAT1.[1] By blocking the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft, these compounds enhance GABAergic neurotransmission, which is beneficial in controlling seizures in epilepsy.

The diagram below illustrates the involvement of these targets in neuronal signaling.

Caption: Targeted signaling pathways for N-Cbz-piperidine derivatives.

Conclusion

The synthesis of N-Cbz-piperidine esters is a well-established and versatile area of organic chemistry with significant implications for drug discovery. By selecting the appropriate starting materials and employing robust synthetic protocols, researchers can efficiently access a wide range of these valuable intermediates. The ability to modulate the substitution pattern on the piperidine ring allows for the fine-tuning of pharmacological activity, leading to the development of novel therapeutics for a variety of diseases, particularly those affecting the central nervous system. This guide provides a solid foundation for scientists and professionals engaged in the synthesis and application of these important chemical entities.

References

- 1. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Stereochemistry of Methyl N-Cbz-piperidine-2-carboxylate

This guide provides a comprehensive overview of the stereochemistry of this compound, a chiral building block of significant interest in medicinal chemistry and drug development. The document details methods for stereoselective synthesis, chiral resolution, and analytical characterization, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Introduction to the Stereochemistry of this compound

This compound, also known as N-benzyloxycarbonyl-pipecolic acid methyl ester, possesses a single stereocenter at the C-2 position of the piperidine ring. This gives rise to two enantiomers: (R)-methyl N-Cbz-piperidine-2-carboxylate and (S)-methyl N-Cbz-piperidine-2-carboxylate. The absolute configuration of this stereocenter is crucial for the biological activity of molecules incorporating this scaffold, making stereocontrolled synthesis and analysis paramount.

The Cbz (carboxybenzyl) group serves as a protecting group for the secondary amine of the piperidine ring. Its stability under various reaction conditions and its facile removal via catalytic hydrogenolysis make it an invaluable tool in peptide synthesis and the construction of complex nitrogen-containing heterocycles.[1]

Asymmetric Synthesis of Enantiopure this compound

The enantioselective synthesis of this compound is most commonly achieved through the stereocontrolled synthesis of its parent carboxylic acid, N-Cbz-pipecolic acid, followed by esterification.

Enantioselective Synthesis of N-Cbz-Pipecolic Acid

Several strategies have been developed for the asymmetric synthesis of N-Cbz-pipecolic acid, yielding high enantiomeric purity.

One powerful method involves an asymmetric aza-Diels-Alder reaction. The reaction between an imine bearing a chiral auxiliary and a diene can produce substituted pipecolic acid derivatives with high diastereoselectivity and enantioselectivity. For instance, the reaction of an imine with matched chiral auxiliaries on both the nitrogen and the ester groups can yield cycloadducts as a single regio- and diastereoisomer (d.e. ~95%), which can then be converted to the desired N-protected pipecolic acid.[2]

Diagram of the Asymmetric Aza-Diels-Alder Reaction Pathway

Caption: Asymmetric aza-Diels-Alder reaction for piperidine synthesis.

Enzymatic resolutions have proven effective for obtaining enantiopure piperidine derivatives. While direct enzymatic resolution of this compound is not widely reported, kinetic resolution of related piperazine-2-carboxylic acid esters using enzymes like alcalase has been successful.[3][4] A similar strategy could be adapted for the racemic N-Cbz-pipecolic acid or its ester.

Esterification of N-Cbz-Pipecolic Acid

Once enantiomerically pure N-Cbz-pipecolic acid is obtained, it can be converted to its methyl ester via standard esterification procedures.

Treatment of the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) affords the methyl ester. This method is straightforward but may not be suitable for acid-sensitive substrates.

The carboxylate salt of N-Cbz-pipecolic acid can be alkylated with iodomethane to yield the methyl ester.[5] This method is effective under milder conditions.

These reagents react rapidly and cleanly with carboxylic acids to form methyl esters.[5] However, diazomethane is explosive and toxic, making TMS-diazomethane a safer alternative.

Diagram of the N-Cbz-Pipecolic Acid Esterification Workflow

Caption: Methods for the esterification of N-Cbz-pipecolic acid.

Chiral Resolution of Racemic this compound

An alternative to asymmetric synthesis is the resolution of a racemic mixture. This is typically performed on the parent carboxylic acid.

Classical Resolution with Chiral Resolving Agents

Racemic N-Cbz-pipecolic acid can be resolved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine or a chiral acid like tartaric acid.[5][6] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. The desired enantiomer of N-Cbz-pipecolic acid can then be liberated from its salt and subsequently esterified.

Quantitative Data

The following table summarizes key quantitative data for N-Cbz-pipecolic acid enantiomers. Data for the methyl ester is less commonly reported but can be inferred to have similar enantiomeric purity to the parent acid from which it is synthesized.

| Compound | Method | Enantiomeric Excess (ee) / Diastereomeric Excess (de) | Specific Rotation [α]D | Reference |

| (R)-(+)-1-Cbz-2-piperidinecarboxylic acid | Not Specified | 97% purity | +60° (c=2 in acetic acid) | [7] |

| (S)-N-Cbz-pipecolic acid | Asymmetric Synthesis | >95% ee | Not Reported | [8] |

| Substituted Pipecolic Acid Derivative | Aza-Diels-Alder | ~95% de | Not Reported | [2] |

Experimental Protocols

General Procedure for N-Cbz Protection of Pipecolic Acid

To a solution of (R)- or (S)-pipecolic acid in a suitable solvent (e.g., a mixture of dioxane and water), a base such as sodium hydroxide is added. The mixture is cooled in an ice bath, and benzyl chloroformate (Cbz-Cl) is added dropwise. The reaction is stirred at room temperature until completion. After an acidic workup, the N-Cbz-pipecolic acid is extracted and purified.

General Procedure for Methyl Esterification using TMS-diazomethane

To a solution of enantiopure N-Cbz-pipecolic acid in a mixture of a suitable solvent like toluene and methanol, a solution of TMS-diazomethane in hexanes is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the crude this compound can be purified by column chromatography.

Analytical Methods for Stereochemical Determination

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[9][10][11] For this compound, a chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives, can be employed.[11] The choice of mobile phase, typically a mixture of alkanes and alcohols, is critical for achieving good separation.

Polarimetry

The optical rotation of a sample can be measured using a polarimeter. The specific rotation is a characteristic physical property of a chiral molecule.[4][7] By comparing the observed specific rotation of a sample to the known specific rotation of the pure enantiomer, the enantiomeric excess (ee) can be calculated using the following formula:[4][12]

ee (%) = ([α]observed / [α]max) * 100

Where:

-

[α]observed is the specific rotation of the sample.

-

[α]max is the specific rotation of the pure enantiomer.

Logical Relationship for Enantiomeric Excess Determination

Caption: Workflow for determining the enantiomeric excess.

Conclusion

The stereochemistry of this compound is a critical consideration in its application as a chiral building block. Mastery of its stereoselective synthesis or resolution, coupled with accurate analytical methods for determining enantiomeric purity, is essential for the successful development of novel therapeutics and other advanced materials. This guide provides a foundational understanding of these key aspects to aid researchers in their synthetic endeavors.

References

- 1. youtube.com [youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Specific rotation - Wikipedia [en.wikipedia.org]

- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 6. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. mdpi.com [mdpi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Carbobenzoxy Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to synthesize peptides of a defined sequence is a cornerstone of modern drug discovery and biochemical research. This capability, however, was not always within our grasp. The early 20th century was marked by the formidable challenge of controlling the reactive amino and carboxyl groups of amino acids to form peptide bonds in a deliberate, stepwise manner. A monumental breakthrough occurred in 1932 when Max Bergmann and his associate Leonidas Zervas introduced the carbobenzoxy (Cbz or Z) group, a novel protecting group for amines.[1][2][3] This innovation, born out of the Kaiser Wilhelm Institute for Leather Research in Dresden, revolutionized peptide chemistry by providing the first truly effective and reversible means of amine protection, paving the way for the rational synthesis of complex peptides.[3][4] This in-depth technical guide explores the discovery, history, and core methodologies associated with Cbz-protected amino acids, offering a comprehensive resource for professionals in the field.

The Historical Context: A Paradigm Shift in Peptide Chemistry

Prior to the work of Bergmann and Zervas, attempts at peptide synthesis were often plagued by uncontrolled polymerization and the formation of complex, inseparable mixtures. The challenge lay in selectively activating the carboxyl group of one amino acid for amide bond formation without it reacting with the amino group of another molecule of the same amino acid. The introduction of the Cbz group provided an elegant solution. By temporarily "masking" the amine's nucleophilicity as a carbamate, the carboxyl group could be activated and coupled to another amino acid without self-condensation.[3] The Cbz group's stability under coupling conditions and its facile removal under mild, specific conditions—catalytic hydrogenolysis—were key to its success and widespread adoption.[3][5] This seminal work laid the foundation for the development of solution-phase and, later, solid-phase peptide synthesis, a technology that continues to be central to the development of peptide-based therapeutics and research tools.[6][7]

The Chemistry of Cbz Protection and Deprotection

The utility of the carbobenzoxy group lies in its chemical properties, which allow for its straightforward introduction and selective removal.

Cbz Protection of Amino Acids: The Schotten-Baumann Reaction

The standard method for the introduction of the Cbz group onto the α-amino group of an amino acid is the Schotten-Baumann reaction.[3][5] This reaction involves the acylation of the amino acid with benzyl chloroformate (Cbz-Cl) under basic aqueous conditions. The base, typically sodium carbonate or sodium hydroxide, serves to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.[7]

Generalized Reaction Scheme:

Cbz Deprotection: Catalytic Hydrogenolysis

The true elegance of the Cbz group is revealed in its selective removal. The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis.[3][5] In the presence of a palladium catalyst (typically palladium on carbon, Pd/C) and a hydrogen source, the C-O bond of the benzyl group is cleaved, liberating the free amine, toluene, and carbon dioxide.[1] This method is highly efficient and chemoselective, leaving most other functional groups intact.

Generalized Reaction Scheme:

Quantitative Data

The efficiency of the Cbz protection and deprotection steps is a critical factor in the overall success of a peptide synthesis campaign. The following tables summarize typical yields for these reactions.

| Amino Acid | Yield of Cbz-Amino Acid (%) |

| Glycine | 85-95 |

| L-Alanine | 80-90 |

| L-Leucine | 85-95 |

| L-Phenylalanine | 90-98 |

| L-Proline | 88-96 |

| L-Serine | 75-85 |

| L-Tryptophan | 70-80 |

| Table 1: Typical yields for the synthesis of various Cbz-protected amino acids using the Schotten-Baumann method. |

| Deprotection Method | Reagents & Conditions | Typical Yield (%) |

| Catalytic Hydrogenolysis | H₂, 10% Pd/C, MeOH, rt, 1-4 h | >95 |

| Transfer Hydrogenolysis | Ammonium formate, 10% Pd/C, MeOH, rt, 0.5-2 h | >95 |

| Acidolysis | HBr in Acetic Acid (33%), rt, 1-2 h | 85-95 |

| Lewis Acid Catalysis | TMSI, CH₂Cl₂, rt, <10 min | 90-98 |

| Table 2: Comparison of common methods for the deprotection of Cbz-amino acids. |

Experimental Protocols

The following are detailed experimental protocols for the synthesis and deprotection of Cbz-amino acids, based on established methodologies.

Synthesis of N-Cbz-L-Alanine

Materials:

-

L-Alanine

-

Sodium Carbonate (Na₂CO₃)

-

Benzyl Chloroformate (Cbz-Cl)

-

Diethyl Ether

-

Hydrochloric Acid (HCl), 2M

-

Water (distilled or deionized)

Procedure:

-

In a 250 mL flask, dissolve 8.9 g (0.1 mol) of L-alanine in 100 mL of 1M aqueous sodium carbonate solution.

-

Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add 18.8 g (0.11 mol) of benzyl chloroformate dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Continue stirring at room temperature for 2 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with 50 mL of diethyl ether to remove unreacted benzyl chloroformate.

-

Cool the aqueous layer in an ice bath and acidify to pH 2 with 2M HCl.

-

The N-Cbz-L-alanine will precipitate as a white solid.

-

Collect the product by vacuum filtration, wash with cold water, and dry under vacuum. Expected Yield: 80-90%

Deprotection of N-Cbz-L-Alanine via Catalytic Hydrogenolysis

Materials:

-

N-Cbz-L-Alanine

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

In a 250 mL flask, dissolve 2.23 g (0.01 mol) of N-Cbz-L-alanine in 100 mL of methanol.

-

Carefully add 0.2 g of 10% Pd/C to the solution.

-

Securely attach a balloon filled with hydrogen gas to the flask.

-

Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously at room temperature for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with a small amount of methanol.

-

Remove the solvent from the filtrate under reduced pressure to yield L-alanine. Expected Yield: >95%

Potential Side Reactions and Mitigation Strategies

While the Cbz protection and deprotection methodologies are generally robust, certain side reactions can occur.

-

Racemization: During the Schotten-Baumann reaction, prolonged exposure to strong base can lead to racemization of the chiral center.[4][7] Maintaining a pH between 9 and 10 and keeping the reaction temperature low can minimize this side reaction.[7]

-

Over-reduction: In the catalytic hydrogenolysis of peptides containing other reducible functional groups (e.g., nitro groups, alkenes), over-reduction can be a concern.[2] Careful monitoring of the reaction and the use of specific catalysts can help to achieve selective deprotection.

-

Catalyst Poisoning: The palladium catalyst used in hydrogenolysis can be poisoned by sulfur-containing compounds, leading to incomplete or sluggish reactions.[1] Ensuring the purity of starting materials and solvents is crucial.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Conclusion

The introduction of the carbobenzoxy group by Bergmann and Zervas was a watershed moment in the history of chemistry. It transformed peptide synthesis from an art into a science, enabling the controlled assembly of amino acids into peptides of defined sequence. The principles and methodologies they established remain fundamental to the field and continue to be applied in the synthesis of complex molecules for research and therapeutic development. This technical guide provides a comprehensive overview of this foundational technology, equipping today's researchers with the historical context and practical knowledge to effectively utilize Cbz-protected amino acids in their work.

References

Navigating the Chemistry of Piperidines: A Technical Guide to Safe Handling and Storage

For Immediate Release

This in-depth technical guide provides essential handling and storage guidelines for piperidine and its derivatives, targeting researchers, scientists, and drug development professionals. Given the reactivity and potential hazards associated with this class of compounds, adherence to strict safety protocols is paramount to ensure a safe laboratory environment. This whitepaper outlines the core principles of safe management, from personal protective equipment to emergency procedures, and presents quantitative data and experimental protocols for a selection of commonly used piperidine derivatives.

Understanding the Hazards

Piperidine and its derivatives are versatile compounds widely used in the pharmaceutical and chemical industries.[1] However, they also present a range of hazards that necessitate careful handling. Piperidine itself is a flammable liquid and is toxic if inhaled or absorbed through the skin.[2][3] It can cause severe skin burns and eye damage.[2][3] Many of its derivatives share these hazardous properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding these risks.

Table 1: GHS Hazard Classifications for Selected Piperidine Derivatives

| Compound | GHS Pictograms | Hazard Statements |

| Piperidine | GHS02, GHS05, GHS06 | H225: Highly flammable liquid and vapour. H302: Harmful if swallowed. H311 + H331: Toxic in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage.[2] |

| N-Methylpiperidine | GHS02, GHS05, GHS06 | H225: Highly flammable liquid and vapor. H302 + H312: Harmful if swallowed or in contact with skin. H314: Causes severe skin burns and eye damage. H331: Toxic if inhaled. H412: Harmful to aquatic life with long lasting effects.[4] |

| 4-Piperidinopiperidine | GHS07 | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5][6] |

| 2,2,6,6-Tetramethylpiperidine | GHS02, GHS05, GHS07 | H226: Flammable liquid and vapour. H290: May be corrosive to metals. H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.[7] |

| Piperidine-4-carboxylic acid | GHS07 | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[8] |

Physical and Chemical Properties for Safe Handling

A thorough understanding of the physical and chemical properties of each piperidine derivative is crucial for safe handling and storage. This data informs the selection of appropriate storage conditions, handling techniques, and emergency response measures.

Table 2: Physical and Chemical Properties of Piperidine and Selected Derivatives

| Property | Piperidine | N-Methylpiperidine | 4-Piperidinopiperidine | 2,2,6,6-Tetramethylpiperidine | Piperidine-4-carboxylic acid |

| CAS Number | 110-89-4[9] | 626-67-5[10] | 4897-50-1[5] | 768-66-1[11] | 498-94-2[12] |

| Molecular Formula | C₅H₁₁N[9] | C₆H₁₃N[13] | C₁₀H₂₀N₂[5] | C₉H₁₉N[11] | C₆H₁₁NO₂[12] |

| Molecular Weight | 85.15 g/mol [9] | 99.18 g/mol [13] | 168.28 g/mol [5] | 141.25 g/mol [7] | 129.16 g/mol [14] |

| Appearance | Colorless liquid[15] | Colorless to light yellow liquid[10] | Solid[5] | Liquid or solid[7] | Solid |

| Boiling Point | 106 °C[15] | 106-107 °C[13] | 265 °C[5] | 152 °C[11] | Decomposes |

| Melting Point | -9 °C[15] | - | 63-65 °C[5] | 27-29 °C[11] | >300 °C[8] |

| Flash Point | 16 °C[16] | 7 °C[10] | 123 °C[5] | 37 °C[7] | - |

| Density | 0.862 g/mL at 20 °C[9] | 0.817 g/cm³[10] | - | 0.837 g/mL at 25 °C[11] | - |

| Solubility in Water | Miscible[9] | Miscible[10] | - | - | Insoluble[17] |

Core Handling and Storage Protocols

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory for all personnel handling piperidine derivatives to prevent inhalation, ingestion, and dermal and eye contact.[8][18]

-

Eye and Face Protection: Chemical safety goggles or a face shield must be worn at all times.[19]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) are required. Double-gloving is recommended for handling highly concentrated or toxic derivatives.[20] A lab coat or gown should be worn to protect personal clothing.[18]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[19] For operations with a high risk of aerosol generation, a properly fitted respirator is necessary.[21]

Storage Guidelines

Proper storage is critical to maintain the stability of piperidine derivatives and prevent hazardous situations.

-

General Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[10][21]

-

Containers: Keep containers tightly closed.[10]

-

Incompatibilities: Store separately from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3][22]

Disposal Procedures

Waste containing piperidine derivatives must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[6] Do not dispose of these chemicals down the drain.[23] All disposable PPE and contaminated materials should be collected in a designated hazardous waste container.

Detailed Experimental Protocols

The following protocols provide a general framework for handling piperidine derivatives in a laboratory setting. Always consult the specific SDS for the compound you are working with and adapt the protocol as necessary based on a thorough risk assessment.

Protocol for Weighing and Preparing a Solution of a Solid Piperidine Derivative (e.g., 4-Piperidinopiperidine)

-

Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves). Ensure the chemical fume hood is operational.

-

Weighing: Tare a clean, dry weighing vessel on an analytical balance inside the fume hood. Carefully transfer the desired amount of the solid piperidine derivative to the vessel using a clean spatula.

-

Dissolution: Add the appropriate solvent to the weighing vessel to dissolve the solid. Use a magnetic stirrer if necessary to aid dissolution.

-

Transfer: Carefully transfer the solution to the reaction vessel. Rinse the weighing vessel with a small amount of solvent and add the rinsing to the reaction vessel to ensure a complete transfer.

-

Cleanup: Decontaminate the spatula and weighing vessel with an appropriate solvent. Dispose of all contaminated materials in the designated hazardous waste container.

Protocol for Handling a Liquid Piperidine Derivative (e.g., N-Methylpiperidine)

-

Preparation: Don all required PPE. Work exclusively within a chemical fume hood.

-

Transfer: Use a calibrated pipette or syringe to transfer the desired volume of the liquid piperidine derivative. To prevent static discharge when transferring flammable liquids, ensure all equipment is properly grounded.[21]

-

Addition: Add the liquid derivative to the reaction vessel slowly and carefully to avoid splashing.

-

Cleanup: Rinse the pipette or syringe with a suitable solvent and dispose of the rinsing in the hazardous waste container.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial to minimize harm.

Spills

-

Minor Spills: For small spills within a fume hood, use an absorbent material (e.g., sand, vermiculite) to contain the spill.[10] Collect the absorbed material in a sealed container for hazardous waste disposal.

-

Major Spills: In the case of a large spill, evacuate the area immediately and alert emergency responders.[18]

Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[24] Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[24] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[24]

-

Ingestion: Do NOT induce vomiting.[24] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion

The safe handling and storage of piperidine and its derivatives are fundamental to a productive and secure research environment. By understanding the associated hazards, implementing robust handling protocols, and being prepared for emergencies, researchers can mitigate risks and continue to leverage the significant potential of these valuable chemical compounds. This guide serves as a foundational resource, and it is imperative that all personnel consult the specific Safety Data Sheet for each derivative before commencing any work.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. fishersci.es [fishersci.es]

- 5. fishersci.com [fishersci.com]

- 6. capotchem.cn [capotchem.cn]

- 7. merckmillipore.com [merckmillipore.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. Piperidine [drugfuture.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. 2,2,6,6-Tetramethylpiperidine | 768-66-1 [chemicalbook.com]

- 12. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 13. chemimpex.com [chemimpex.com]

- 14. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]

- 17. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. carlroth.com [carlroth.com]

- 20. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

- 23. benchchem.com [benchchem.com]

- 24. 4-Piperidinopiperidine(4897-50-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Methodological & Application

Protocol for Cbz Deprotection via Catalytic Hydrogenolysis: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a widely employed amine-protecting group in organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical intermediates.[1][2] Its popularity is due to its stability across a range of reaction conditions and its facile removal under mild catalytic hydrogenolysis conditions.[3] This process involves the cleavage of the benzyl-oxygen bond, liberating the free amine, toluene, and carbon dioxide, which are easily removed from the reaction mixture.[1][3]

This document provides detailed protocols for the deprotection of Cbz-protected amines via catalytic hydrogenolysis, a comparative overview of various catalytic systems, and troubleshooting guidelines to optimize this critical transformation.

Reaction Mechanism

The deprotection of a Cbz-protected amine via catalytic hydrogenolysis on a palladium surface proceeds through a two-step mechanism. Initially, the palladium catalyst facilitates the hydrogenolysis of the benzyl-oxygen bond, which forms toluene and an unstable carbamic acid intermediate.[4][5] This intermediate then spontaneously decarboxylates to yield the free amine and carbon dioxide.[4]

General Reaction Scheme:

R-NH-Cbz + H₂ --(Pd/C)--> [R-NH-COOH] + Toluene [R-NH-COOH] --(spontaneous)--> R-NH₂ + CO₂[4]

Data Presentation: A Comparative Overview of Catalytic Systems

The efficiency and selectivity of Cbz deprotection are significantly influenced by the choice of catalyst, hydrogen source, solvent, and reaction conditions. The following tables summarize quantitative data from various studies to facilitate comparison.[4]

Table 1: Standard Catalytic Hydrogenolysis with H₂ Gas

| Substrate | Catalyst (mol%) | Solvent | Pressure (atm) | Time (h) | Temperature (°C) | Yield (%) |